

A Comprehensive Technical Guide to 4,6-Pyrimidinedicarboxylic Acid (CAS 16490-02-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrimidine-4,6-dicarboxylic acid

Cat. No.: B031161

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of 4,6-Pyrimidinedicarboxylic acid (CAS 16490-02-1). This compound serves as a crucial building block in medicinal chemistry, particularly in the development of enzyme inhibitors for various therapeutic targets.

Core Chemical Identity and Properties

4,6-Pyrimidinedicarboxylic acid, a heterocyclic compound, is distinguished by a pyrimidine core functionalized with two carboxylic acid groups at the 4 and 6 positions. This structural arrangement imparts specific chemical reactivity and allows for its use as a versatile scaffold in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 4,6-Pyrimidinedicarboxylic Acid

Property	Value	Source(s)
CAS Number	16490-02-1	[1] [2]
Molecular Formula	C ₆ H ₄ N ₂ O ₄	[2]
Molecular Weight	168.11 g/mol	[2]
Melting Point	238-240 °C	[1]
Boiling Point	497.4 °C at 760 mmHg	[1]
Density	1.665 g/cm ³	[1]
pKa	2.14 (Predicted)	[1]
Appearance	Solid	[3]
Solubility	Data not readily available	[1]
Storage Temperature	2-8°C, under inert gas	[1]

Table 2: Spectroscopic and Computational Data for 4,6-Pyrimidinedicarboxylic Acid

Data Type	Value	Source(s)
XLogP3	-0.1	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	6	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	100 Å ²	[2]
Complexity	186	[2]

Synthesis and Derivatization

The synthesis of 4,6-Pyrimidinedicarboxylic acid can be achieved through various organic chemistry routes. A common method involves the oxidation of a readily available precursor, 4,6-

dimethylpyrimidine.

Experimental Protocol: Synthesis of 4,6-Pyrimidinedicarboxylic Acid

This protocol is a representative method based on the oxidation of a substituted pyrimidine.

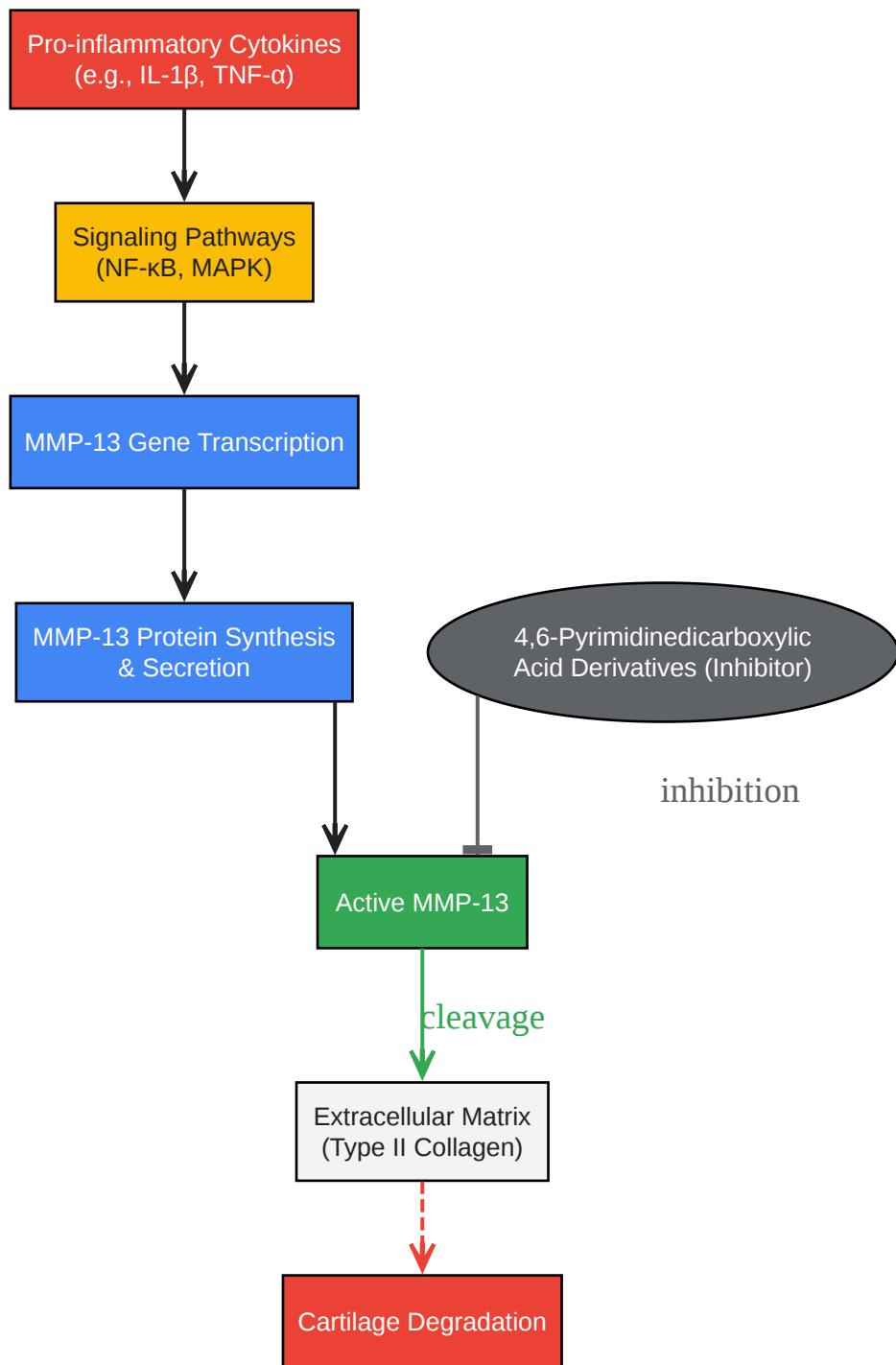
Materials:

- 4,6-dimethylpyrimidine
- Potassium permanganate ($KMnO_4$) or other suitable oxidizing agent
- Sulfuric acid (H_2SO_4)
- Sodium bisulfite ($NaHSO_3$)
- Distilled water
- Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

- A solution of 4,6-dimethylpyrimidine is prepared in an appropriate solvent, such as aqueous sulfuric acid.
- The solution is heated to reflux.
- Potassium permanganate is added portion-wise to the refluxing solution. The reaction is exothermic and should be controlled carefully.
- After the addition is complete, the mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- The hot solution is then filtered to remove manganese dioxide (MnO_2).
- The filtrate is cooled, and excess oxidizing agent is quenched by the addition of sodium bisulfite.

- The solution is then cooled in an ice bath to precipitate the crude 4,6-Pyrimidinedicarboxylic acid.
- The crude product is collected by vacuum filtration and washed with cold water.
- Further purification can be achieved by recrystallization from hot water or another suitable solvent.


The dicarboxylic acid functionality of this molecule allows for a wide range of derivatization reactions, including esterification and amidation, to produce a library of compounds for screening in drug discovery programs.

Biological Significance and Applications

4,6-Pyrimidinedicarboxylic acid is a key intermediate in the synthesis of potent and selective enzyme inhibitors. Its derivatives have shown significant activity against matrix metalloproteinase-13 (MMP-13) and the Jumonji domain-containing 2 (JMJD2) family of histone demethylases.

Inhibition of Matrix Metalloproteinase-13 (MMP-13)

MMP-13 is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage.^{[4][5]} Overexpression of MMP-13 is implicated in the pathogenesis of osteoarthritis.^{[4][5]} Derivatives of 4,6-Pyrimidinedicarboxylic acid have been developed as selective inhibitors of MMP-13, offering a potential therapeutic strategy for osteoarthritis.

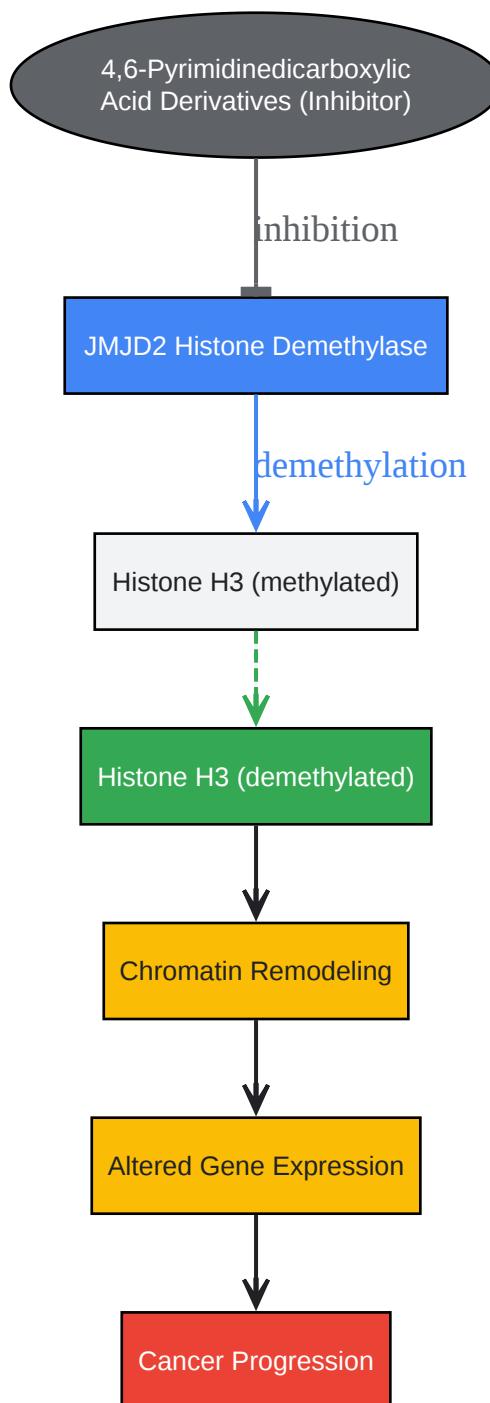
[Click to download full resolution via product page](#)

Caption: MMP-13 Signaling Pathway in Osteoarthritis.

Experimental Protocol: MMP-13 Inhibition Assay

This fluorometric assay quantifies the enzymatic activity of MMP-13.

Materials:


- Recombinant human MMP-13
- Fluorogenic MMP-13 substrate
- Assay buffer (e.g., Tris-HCl, CaCl₂, NaCl)
- Test inhibitor (dissolved in DMSO)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of the test inhibitor in the assay buffer.
- In the microplate, add the assay buffer, the test inhibitor solution, and the recombinant MMP-13 enzyme.
- Incubate the mixture at room temperature for a defined period to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate.
- Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by MMP-13 results in a fluorescent signal.
- The rate of the reaction is determined from the linear phase of the fluorescence curve.
- The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the reaction rates against the inhibitor concentrations.[6][7][8]

Inhibition of JMJD2 Histone Demethylases

The JMJD2 family of enzymes are histone demethylases that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins.[9][10] Dysregulation of JMJD2 activity is associated with various cancers.[9][10] 4,6-Pyrimidinedicarboxylic acid serves as a scaffold for the design of inhibitors targeting these enzymes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. chondrex.com [chondrex.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4,6-Pyrimidinedicarboxylic Acid (CAS 16490-02-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031161#cas-16490-02-1-chemical-properties-and-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com